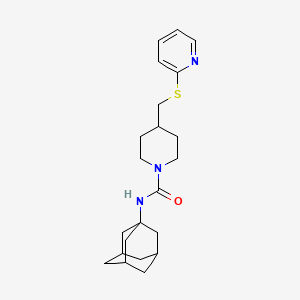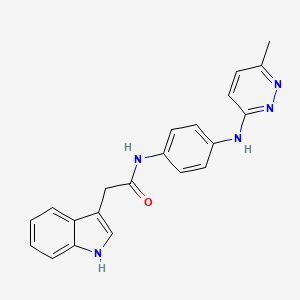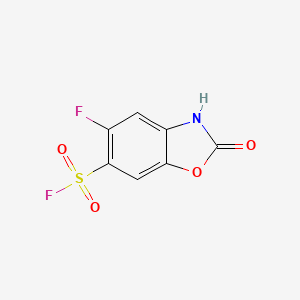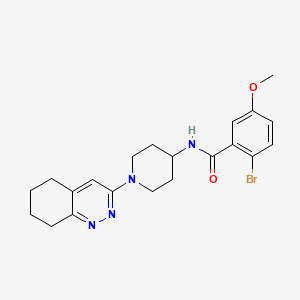![molecular formula C33H32N4O8S B2577625 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688061-89-4](/img/structure/B2577625.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide” is a complex organic compound that features a variety of functional groups, including benzodioxole, morpholine, and quinazoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and quinazoline rings, followed by the introduction of the morpholine and sulfanyl groups. Typical reaction conditions might include:
Formation of Benzodioxole: This could involve the cyclization of catechol derivatives with formaldehyde.
Quinazoline Synthesis: This might be achieved through the condensation of anthranilic acid derivatives with formamide.
Introduction of Morpholine: This could be done via nucleophilic substitution reactions.
Final Coupling: The final product might be obtained through coupling reactions under mild conditions, possibly using catalysts like palladium.
Industrial Production Methods
Industrial production would likely involve optimizing these synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the quinazoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions could occur at various positions on the benzodioxole and quinazoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced derivatives, as well as substituted analogs with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, it might be used to study the interactions of its functional groups with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry
In industry, it might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved might include signal transduction pathways or metabolic pathways.
相似化合物的比较
Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide: This compound itself.
Other Benzodioxole Derivatives: Compounds with similar benzodioxole structures.
Quinazoline Derivatives: Compounds with similar quinazoline structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O8S/c1-2-29(32(40)36-9-11-41-12-10-36)46-33-35-24-15-28-27(44-19-45-28)14-23(24)31(39)37(33)17-20-3-6-22(7-4-20)30(38)34-16-21-5-8-25-26(13-21)43-18-42-25/h3-8,13-15,29H,2,9-12,16-19H2,1H3,(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQQUZTXVXBDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide](/img/structure/B2577542.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B2577545.png)

![1-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one](/img/structure/B2577551.png)
![5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577552.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2577554.png)
![6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2577556.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2577559.png)


![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2577562.png)
![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2577563.png)
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577564.png)
